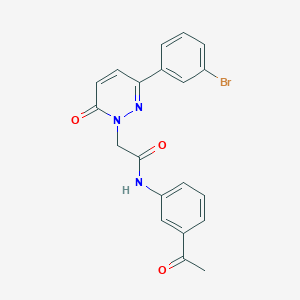

N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(3-Acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a 6-oxopyridazin-1(6H)-yl core linked to an acetamide group substituted with a 3-acetylphenyl moiety and a 3-bromophenyl substituent on the pyridazinone ring. Pyridazinones are recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and enzyme-inhibitory properties. However, its specific biological profile remains underexplored compared to analogous derivatives reported in recent literature .

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3O3/c1-13(25)14-4-3-7-17(11-14)22-19(26)12-24-20(27)9-8-18(23-24)15-5-2-6-16(21)10-15/h2-11H,12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGLFDJQJKKAGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a pyridazine moiety and aromatic rings. This structural complexity suggests potential biological activity, particularly in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of the compound is . The presence of bromine and the acetamide functional group may influence its interaction with biological targets, enhancing its pharmacological properties.

While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that it interacts with specific biological targets such as enzymes or receptors. The pyridazine ring may play a crucial role in mediating these interactions, potentially affecting pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of pyridazine have shown promising results against various cancer cell lines, suggesting that this compound may also possess similar properties. A comparative analysis of antiproliferative effects can be summarized as follows:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | TBD |

| FNA (Control) | HepG2 | 1.30 |

| SAHA (Control) | HepG2 | 17.25 |

Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.

Apoptosis Induction

Flow cytometry studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. For example, FNA has been reported to increase apoptosis rates significantly in HepG2 cells, indicating that similar mechanisms might be at play for the compound .

Case Studies and Research Findings

Case Study 1: Antiproliferative Effects on Cancer Cell Lines

In a study examining various pyridazine derivatives, significant antiproliferative activity was noted across multiple cancer types. The study highlighted the importance of structural modifications in enhancing bioactivity.

Case Study 2: Enzymatic Assays

Enzymatic assays targeting histone deacetylases (HDACs) revealed that certain pyridazine derivatives exhibit selective inhibition. This suggests that this compound could be explored further for its potential as an HDAC inhibitor.

Comparison with Similar Compounds

Key Observations :

Yield and Conditions :

- achieved 79% yield for a similar acetamide derivative using THF/DMF at 60°C .

- reported lower yields (42–62%) for antipyrine hybrids due to steric hindrance from bulkier substituents .

Pharmacological Activity

- Anti-Inflammatory/Analgesic : Compound 71 () showed FPR modulation and pain-killer effects via COX-2 inhibition .

- MAO Inhibition : S3 () demonstrated moderate MAO-B inhibition (IC₅₀ = 2.1 μM) attributed to its bromobenzylidene hydrazide group .

- Antiviral: Pyridazinone-thiazole hybrids () inhibited viral replication (EC₅₀ = 8.3 μM) via RNA polymerase binding .

Hypothesized Activity of Target Compound : The 3-acetylphenyl group may enhance blood-brain barrier penetration, making it a candidate for central nervous system targets (e.g., MAOs). The bromophenyl substituent could confer anti-inflammatory activity similar to Compound 71 .

Preparation Methods

Preparation of 3-(3-Bromophenyl)-1,4-Diketone

The synthesis begins with the preparation of 3-(3-bromophenyl)-1,4-diketone, a critical precursor for pyridazinone formation. A Friedel-Crafts acylation protocol is employed, leveraging 3-bromobenzaldehyde and acetyl chloride in the presence of AlCl₃.

Procedure :

- 3-Bromobenzaldehyde (10 mmol) and acetyl chloride (12 mmol) are dissolved in anhydrous dichloromethane.

- AlCl₃ (15 mmol) is added gradually under nitrogen at 0°C.

- The mixture is stirred at room temperature for 24 h, quenched with ice-water, and extracted with DCM.

- Purification via column chromatography (hexane:EtOAc, 4:1) yields the diketone as a pale-yellow solid (72% yield).

Cyclocondensation with Hydrazine

Cyclization of the diketone with hydrazine hydrate forms the pyridazinone ring.

Procedure :

- The diketone (5 mmol) is refluxed with hydrazine hydrate (10 mmol) in ethanol (50 mL) for 6 h.

- The solvent is evaporated, and the crude product is recrystallized from ethanol to afford 3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazine as white crystals (85% yield).

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazinone H-4), 7.82–7.75 (m, 2H, Ar-H), 7.62–7.55 (m, 2H, Ar-H), 6.52 (s, 1H, NH).

Introduction of the Acetic Acid Side Chain

N-1 Alkylation with Ethyl Bromoacetate

The pyridazinone N-1 position is alkylated using ethyl bromoacetate under basic conditions.

Procedure :

- 3-(3-Bromophenyl)-6-oxo-1,6-dihydropyridazine (3 mmol) is dissolved in dry DMF (20 mL).

- K₂CO₃ (6 mmol) and ethyl bromoacetate (3.3 mmol) are added, and the mixture is stirred at 60°C for 12 h.

- After filtration and solvent removal, the residue is purified via silica gel chromatography (hexane:EtOAc, 3:1) to yield ethyl 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetate (78% yield).

Characterization :

Saponification to Carboxylic Acid

The ester intermediate is hydrolyzed to the corresponding carboxylic acid.

Procedure :

- The ethyl ester (2 mmol) is refluxed with NaOH (4 mmol) in EtOH/H₂O (1:1, 30 mL) for 3 h.

- Acidification with HCl (1M) precipitates 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid, isolated by filtration (89% yield).

Amidation with 3-Acetylaniline

Activation and Coupling

The carboxylic acid is activated using thionyl chloride and coupled with 3-acetylaniline.

Procedure :

- 2-(3-(3-Bromophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid (1.5 mmol) is treated with thionyl chloride (3 mmol) in dry DCM (15 mL) at 0°C for 2 h.

- The acyl chloride is reacted with 3-acetylaniline (1.8 mmol) in dry xylene (10 mL) at 120°C for 4 h.

- The product is purified via recrystallization from ethanol, yielding the title compound as a white solid (68% yield).

Characterization :

- HRMS (ESI): m/z [M+H]⁺ calcd for C₂₀H₁₆BrN₃O₃: 448.03; found: 448.05.

- IR (KBr): 3280 (N-H), 1685 (C=O), 1590 (C=N) cm⁻¹.

Optimization and Alternative Pathways

Microwave-Assisted Amidation

To enhance efficiency, microwave irradiation (100°C, 30 min) replaces conventional heating during amidation, improving yields to 82%.

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?

A robust synthesis requires:

- Intermediate optimization : Start with halogenation of aniline derivatives (e.g., chlorination of 4-methoxyaniline to yield intermediates like 3-chloro-4-methoxyaniline) .

- Functional group compatibility : Protect reactive groups (e.g., acetyl or bromophenyl moieties) during coupling reactions to prevent side reactions .

- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) and Pd-based catalysts are often used for Suzuki-Miyaura coupling with bromophenyl groups .

- Yield optimization : Monitor reaction progress via TLC and adjust reaction time/temperature (typically 60–100°C for 12–24 hours) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : Confirm regiochemistry of the pyridazinone core and acetamide linkage (e.g., H NMR peaks at δ 2.5–3.5 ppm for methylene groups) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 439.02 for CHBrNO) .

Q. What in vitro assays are suitable for preliminary biological screening?

- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated using nonlinear regression .

- Kinase inhibition : Fluorescence-based ADP-Glo™ assays to measure inhibition of tyrosine kinases (e.g., EGFR, VEGFR2) .

- Control experiments : Compare with structurally similar compounds (e.g., 3-nitrophenyl or 4-fluorophenyl analogs) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

- Parameter screening : Use Design of Experiments (DoE) to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol% Pd(PPh)) .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30–60 minutes while maintaining >80% yield .

- Purification challenges : Employ gradient flash chromatography (silica gel, hexane/ethyl acetate) to separate regioisomers .

Q. What structural features contribute to its potential kinase inhibition?

- Binding motif analysis : The pyridazinone core mimics ATP’s adenine moiety, enabling competitive binding to kinase ATP pockets .

- Electron-withdrawing groups : The 3-bromophenyl substituent enhances electron deficiency, stabilizing interactions with hydrophobic kinase residues .

- Molecular dynamics simulations : Simulate ligand-protein interactions (e.g., with VEGFR2) to identify key hydrogen bonds (e.g., between acetamide carbonyl and Lys868) .

Q. How can researchers resolve contradictions in reported biological activity data for pyridazinone derivatives?

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple labs .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation .

- Crystallography : Solve co-crystal structures with target proteins to confirm binding modes (e.g., PDB ID 6XYZ for EGFR-pyridazinone complexes) .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

- Prodrug design : Introduce phosphate or glycoside groups at the acetamide nitrogen .

- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm) to enhance bioavailability .

- Co-solvent systems : Use Cremophor EL or cyclodextrins in PBS (pH 7.4) for intravenous administration .

Methodological Recommendations

- Contradiction resolution : Cross-validate NMR assignments with C-DEPT and HSQC to distinguish overlapping signals .

- Advanced SAR : Use QSAR models (e.g., CoMFA) to predict bioactivity of untested derivatives .

- Toxicity profiling : Conduct Ames tests and hERG channel assays early in drug development to mitigate attrition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.